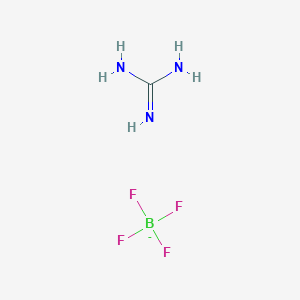

Guanidinium tetrafluoroborate

Description

Contextualizing Guanidinium (B1211019) Cations in Contemporary Chemical Research

The guanidinium cation, [C(NH₂)₃]⁺, is the conjugate acid of guanidine (B92328) and is a highly stable, planar, and symmetric ion. wikipedia.org At physiological pH, guanidine exists almost exclusively as the guanidinium cation. wikipedia.org Its stability arises from the effective resonance delocalization of the positive charge across the central carbon and three nitrogen atoms. wikipedia.org This delocalization, along with its ability to form multiple hydrogen bonds through its six amine protons, makes it a subject of intense study. aip.org

The guanidinium cation is known for its chaotropic properties, meaning it can disrupt the structure of water and denature proteins, a characteristic utilized in biochemical research. wikipedia.org It has a unique disk-shaped structure with flat hydrophobic surfaces and three amine groups that facilitate directional hydrogen bonding. aip.org This dual nature allows it to interact favorably with both water and nonpolar molecules. aip.org These characteristics are central to its role in supramolecular chemistry, where it participates in the formation of complex hydrogen-bonded networks and influences the structure of materials at the molecular level. acs.org

Significance of the Tetrafluoroborate (B81430) Anion in Advanced Material Design and Chemical Reactions

The tetrafluoroborate anion, BF₄⁻, is often considered a weakly coordinating and relatively inert anion, making it a common choice as a counterion in a wide range of chemical applications. researchgate.net Its stability and low reactivity are advantageous in designing ionic liquids and catalytic systems where the anion should not interfere with the desired chemical transformations. sigmaaldrich.com

However, recent studies have shown that the tetrafluoroborate anion is not entirely "non-coordinating" and can participate in chemical reactions, such as acting as a fluoride (B91410) source. researchgate.net In material science, the tetrafluoroborate anion can coordinate with metal centers to form stable complexes useful in various chemical processes. Its inclusion in ionic liquids contributes to their desirable properties, such as high thermal stability and a wide liquid range. sigmaaldrich.com The choice of the tetrafluoroborate anion can significantly influence the physical and chemical properties of the resulting salt, including its solubility and melting point. tum.de

Scope and Research Trajectories for Guanidinium Tetrafluoroborate

The combination of the guanidinium cation and the tetrafluoroborate anion in this compound results in a compound with a unique set of properties that are being explored across various research domains.

Fundamental Insights into Intermolecular Interactions

The crystal structure of this compound is characterized by extensive hydrogen bonding between the N-H groups of the guanidinium cation and the fluorine atoms of the tetrafluoroborate anion, forming two-dimensional honeycomb-like sheets. capes.gov.brrsc.org These intermolecular interactions are crucial in determining the material's properties. colab.ws Hirshfeld surface analysis and 2D fingerprint plots are computational tools used to visualize and quantify these non-covalent interactions. colab.wsdeepdyve.com Studies have shown that the strength and geometry of these hydrogen bonds can be influenced by external factors like pressure, leading to phase transitions and changes in the material's symmetry. rsc.org

Applications in Functional Materials and Catalysis

This compound has emerged as a promising material in several advanced applications:

Nonlinear Optics (NLO): this compound crystals exhibit significant second-harmonic generation (SHG) efficiency, which is a key property for NLO materials used in lasers and other optical devices. researchgate.netjustia.com It has been identified as a full-wavelength phase-matching crystal, capable of generating frequency-doubled light across its entire optical transparency range, down to the deep-ultraviolet region. cas.cn

Perovskite Solar Cells: As an additive, this compound has been shown to improve the performance and stability of perovskite solar cells. ossila.comresearchgate.net It can passivate surface defects, improve the morphology of the perovskite film, and optimize energy level alignment, leading to higher power conversion efficiencies. ossila.commdpi.com

Ferroelectrics: this compound exhibits room-temperature ferroelectricity, a property where the material has a spontaneous electric polarization that can be reversed by an external electric field. capes.gov.brresearchgate.net This is attributed to the arrangement of the ions in the crystal lattice. capes.gov.br

Catalysis: While specific catalytic applications of this compound are still an emerging area of research, the individual ions are known to play roles in catalysis. The tetrafluoroborate anion is used in various catalytic reactions, and the guanidinium cation can influence reaction environments. googleapis.com

Theoretical and Experimental Complementarities

The study of this compound benefits greatly from a combination of theoretical and experimental approaches. Density Functional Theory (DFT) calculations are used to understand the electronic structure, molecular electrostatic potential, and intermolecular interactions within the crystal. researchgate.netnih.gov These theoretical predictions are then validated and complemented by experimental techniques such as:

X-ray Diffraction (XRD): To determine the crystal structure and cell parameters. researchgate.netjustia.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule. researchgate.net

UV-vis-NIR Spectroscopy: To analyze the optical transparency and determine the optical band gap. researchgate.net

Dielectric Studies: To investigate the material's response to an electric field at different temperatures and frequencies. researchgate.net

This integrated approach provides a comprehensive understanding of the structure-property relationships in this compound, guiding the design of new materials with tailored functionalities.

Properties

CAS No. |

36595-00-3 |

|---|---|

Molecular Formula |

CH6BF4N3 |

Molecular Weight |

146.89 g/mol |

IUPAC Name |

diaminomethylideneazanium tetrafluoroborate |

InChI |

InChI=1S/CH5N3.BF4/c2-1(3)4;2-1(3,4)5/h(H5,2,3,4);/q;-1/p+1 |

InChI Key |

MYVCAAMXUZXMLG-UHFFFAOYSA-O |

Canonical SMILES |

[B-](F)(F)(F)F.C(=N)(N)N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Guanidinium Tetrafluoroborate and Its Derivatives

Established Synthetic Pathways for Guanidinium (B1211019) Tetrafluoroborate (B81430)

Guanidinium tetrafluoroborate, [C(NH₂)₃]BF₄, is a salt that has garnered interest for various applications, including as a precursor in the preparation of perovskite-based optoelectronic systems. greatcellsolarmaterials.comossila.com Its synthesis is primarily achieved through straightforward acid-base chemistry or by employing strategic anion exchange methods.

A primary and direct route to this compound involves the neutralization of a guanidinium source with tetrafluoroboric acid (HBF₄). This method leverages the basicity of the guanidinium cation's precursor. Commonly, guanidine (B92328) carbonate, ((H₂N)₂C=NH₂]₂CO₃), is used as the starting material. The reaction proceeds by treating an aqueous solution of guanidine carbonate with tetrafluoroboric acid. The driving force for this reaction is the formation of the stable this compound salt, with the evolution of carbon dioxide and water as byproducts. epo.org

Other guanidinium salts, such as guanidinium sulfate (B86663), nitrate, or phosphate, can also be employed as the guanidinium source. epo.org The general principle remains the same: the strong acid, tetrafluoroboric acid, protonates the guanidine base, leading to the formation of the desired salt. The choice of the initial guanidinium salt can be influenced by factors such as availability, cost, and the ease of removal of the corresponding acid byproduct. For instance, the reaction between guanidinium carbonate and tetrafluoroboric acid is particularly efficient due to the formation of gaseous CO₂, which can be easily removed from the reaction mixture. epo.org

A typical procedure involves dissolving the guanidinium salt in deionized water and then adding a stoichiometric amount of tetrafluoroboric acid. epo.org The resulting solution can then be concentrated and cooled to crystallize the this compound product. The purity of the final product can be enhanced by recrystallization.

Table 1: Examples of Neutralization Reactions for this compound Synthesis

| Guanidinium Source | Acid | Solvent | Byproducts | Reference |

|---|---|---|---|---|

| Guanidinium Carbonate | Tetrafluoroboric Acid | Deionized Water | Carbon Dioxide, Water | epo.org |

| Guanidinium Sulfate | Tetrafluoroboric Acid | Deionized Water | Sulfuric Acid | epo.org |

| Guanidinium Nitrate | Tetrafluoroboric Acid | Deionized Water | Nitric Acid | epo.org |

An alternative and versatile approach to synthesizing this compound and its substituted derivatives involves a two-step process: quaternization followed by anion exchange. This strategy is particularly useful when direct neutralization is not feasible or when a specific substituted guanidinium cation is desired.

The initial step, quaternization, is not directly applicable to the parent guanidine but is a key step in the synthesis of substituted guanidinium salts. For the parent compound, the strategy starts with a pre-formed guanidinium salt with a different anion, such as guanidinium chloride or iodide.

The core of this methodology is the anion exchange step. A solution of a soluble guanidinium salt (e.g., guanidinium chloride) is treated with a salt containing the tetrafluoroborate anion, typically a salt that will form an insoluble precipitate with the original anion. For example, reacting an aqueous solution of guanidinium chloride with silver tetrafluoroborate would result in the precipitation of silver chloride, leaving the desired this compound in solution.

A more common and cost-effective approach involves the use of alkali metal or ammonium (B1175870) tetrafluoroborates. For instance, mixing a guanidinium salt like guanidinium sulfate with lithium or sodium tetrafluoroborate in an aqueous solution can lead to the desired product, often facilitated by differences in solubility to isolate the this compound. epo.org

This anion exchange methodology is highly effective for preparing a range of ionic compounds. For example, in the synthesis of certain guanidinium-substituted compounds, researchers first prepare guanidinium iodides and then perform an anion exchange with ammonium hexafluorophosphate (B91526) to yield the desired product. nih.gov A similar strategy can be readily adapted for the synthesis of guanidinium tetrafluoroborates. The process typically involves deprotonation of the initial guanidinium salt, followed by reprotonation with an acid, and finally the anion exchange. nih.gov

Synthesis of Substituted this compound Analogues

The synthesis of substituted guanidinium tetrafluoroborates allows for the fine-tuning of the cation's properties for specific applications. These strategies generally involve the preparation of the substituted guanidinium cation first, followed by the introduction of the tetrafluoroborate anion.

The synthesis of alkyl-substituted guanidinium salts can be achieved through the guanidinylation of primary or secondary amines. This reaction typically involves treating an amine with a guanidinylating agent, such as S-methylisothiourea sulfate or N,N'-di-Boc-S-methylisothiourea. Once the alkyl-substituted guanidinium cation is formed (often as a salt with a different counter-ion like sulfate or iodide), the tetrafluoroborate anion can be introduced via the anion exchange methods described previously (Section 2.1.2).

For instance, the synthesis of furfuryl guanidinium salts has been accomplished through the guanidinylation of furfurylamines with isothiouronium iodides. nih.gov The resulting iodide salt can then undergo anion exchange to yield the corresponding tetrafluoroborate. Similarly, long-chain alkyl guanidinium compounds have been synthesized, which could then be converted to their tetrafluoroborate salts. researchgate.net

Table 2: General Strategy for Alkyl this compound Synthesis

| Step | Description | Reactants | Product |

|---|---|---|---|

| 1 | Guanidinylation of Amine | Alkylamine, Guanidinylating Agent (e.g., S-methylisothiourea) | Alkyl Guanidinium Salt (e.g., iodide, sulfate) |

Chiral guanidinium salts are of significant interest, particularly in the field of asymmetric catalysis. The synthesis of these complex molecules involves the incorporation of chirality either in the starting amine or through the use of chiral auxiliaries. A number of synthetic strategies have been developed to access chiral guanidines.

Once a chiral guanidine base is synthesized, it can be readily converted to its tetrafluoroborate salt by neutralization with tetrafluoroboric acid, as detailed in Section 2.1.1. This provides a straightforward method to access chiral guanidinium tetrafluoroborates for use as catalysts or in other stereoselective applications. The development of chiral bicyclic guanidine catalysts, for example, has opened avenues for various asymmetric nucleophilic addition reactions. researchgate.net These chiral guanidines can be transformed into their tetrafluoroborate salts to potentially modify their solubility, stability, and catalytic activity.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles can be applied to the synthesis of this compound.

One of the key aspects of a green synthesis is the choice of solvent. The neutralization reaction described in Section 2.1.1, which utilizes deionized water as the solvent, is inherently a green approach. epo.org Water is a non-toxic, non-flammable, and abundant solvent, making it an environmentally benign choice compared to many organic solvents.

Furthermore, the synthesis of this compound via the reaction of guanidinium carbonate and tetrafluoroboric acid is advantageous from a green chemistry perspective due to its high atom economy. The main byproducts are water and carbon dioxide, which are non-hazardous. epo.org

Another potential green chemistry approach is the use of alternative energy sources to drive the reaction, such as ultrasound. Ultrasound-mediated synthesis has been shown to be an effective green pathway for the preparation of other tetrafluoroborate salts, suggesting its potential applicability to the synthesis of this compound. khu.ac.kr This method can often lead to shorter reaction times, higher yields, and milder reaction conditions. Exploring solvent-free reaction conditions, where the solid reactants are ground together, could also represent a greener alternative by eliminating the need for any solvent. epo.org

Utilization of Ionic Liquids as Reaction Media for Guanidine Synthesis

Guanidinium salts, including this compound, are themselves a significant class of protic ionic liquids (PILs). researchgate.net Their synthesis is typically achieved through direct acid-base neutralization, where a guanidine or its derivative is reacted with the corresponding acid, or via metathesis reactions starting from a guanidinium halide. researchgate.netacs.org While guanidinium salts function as ionic liquids, the use of other ionic liquids as a distinct reaction medium for their synthesis is not extensively documented in current literature.

However, the viability of using guanidinium-based ionic liquids as effective reaction media for related synthetic transformations has been established, offering insight into their potential applicability. A notable example is the use of tetra-substituted guanidinium salts as a catalyst-free medium for the N-formylation of various amines using formic acid. arkat-usa.org In these studies, protic ionic liquids such as 1,1,3,3-tetramethylguanidinium trifluoroacetate (B77799) ([TMG][TFA]) have been shown to significantly improve chemical yields and moderate reaction conditions. arkat-usa.org

The process works efficiently for a wide range of substrates, including sterically hindered primary amines, electron-deficient arylamines, and amino acid esters. arkat-usa.org The ionic liquid is not only the solvent but also acts as a promoter for the reaction, likely by activating the formic acid and stabilizing charged intermediates. arkat-usa.org A key advantage highlighted in these studies is the recyclability of the ionic liquid, which can be recovered and reused for multiple cycles without a significant loss of activity, underscoring the sustainable nature of such a system. arkat-usa.org The effectiveness of guanidinium ionic liquids in promoting polar reactions like N-formylation suggests their potential as a suitable medium for guanylation reactions, which also involve polar reagents and intermediates. arkat-usa.orgalfa-chemistry.com

Table 1: N-Formylation of Amines in [TMG][TFA] Ionic Liquid This table illustrates the effectiveness of a guanidinium-based ionic liquid as a reaction medium for the N-formylation of various amines, showcasing reaction times and yields.

| Entry | Amine Substrate | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Aniline | 2 | 98 |

| 2 | 4-Chloroaniline | 5 | 96 |

| 3 | 4-Nitroaniline | 30 | 94 |

| 4 | Benzylamine | 2 | 100 |

| 5 | Cyclohexylamine | 2 | 100 |

| 6 | Dibenzylamine | 2 | 96 |

Optimization of Reaction Conditions for Sustainable Production

The optimization of reaction conditions is critical for the sustainable and efficient production of guanidinium salts, aiming to maximize yield and purity while minimizing waste and energy consumption. Methodologies range from systematic screening of process variables to the strategic selection of reagents and solvent-free approaches. researchgate.netrsc.org

A systematic approach to optimization involves using a Design of Experiments (DOE), which allows for the screening of multiple synthesis parameters to identify their effects on product yield and quality. researchgate.net For example, in the synthesis of guanidinium azotetrazolate, a DOE was used to study factors such as reactant stoichiometry and reaction temperature. researchgate.net The study concluded that using a 20% excess of guanidine hydrochloride and reducing the final filtration temperature to 5°C were key parameters to maximize the product yield. researchgate.net

Table 2: Example of a Design of Experiments (DOE) for Guanidinium Salt Synthesis This table outlines key factors and their optimized levels identified in a study to maximize the yield of a guanidinium salt derivative.

| Factor | Parameter Investigated | Optimized Condition | Result |

|---|---|---|---|

| 1 | Reactant Stoichiometry | 20% Excess Guanidine Hydrochloride | Maximized Yield |

| 2 | Filtration Temperature | Cool to 5°C before filtering | Maximized Yield |

The choice of starting materials and the nature of the counter-ion are also crucial optimization parameters. In the synthesis of guanidinium dinitramide, various guanidinium salts (acetate, chloride, carbonate, nitrate, and sulfate) were used as starting materials, demonstrating how the precursor choice can influence reaction efficiency and product properties. nih.gov

Mechanistically, the counter-ion plays a directive role in the reaction pathway. Research on the reactivity of furfuryl guanidines showed a strong dependence on the nucleophilicity of the anion. nih.gov When reactions were performed with guanidinium halides, an undesired aza-Michael addition occurred. However, employing salts with weakly nucleophilic anions, such as hexafluorophosphate, successfully shifted the reaction pathway to the desired Diels-Alder cycloaddition. nih.gov As tetrafluoroborate is also a non-nucleophilic anion, this finding is directly relevant for controlling the selectivity in syntheses involving this compound and its derivatives.

For the specific synthesis of this compound crystals, several methods have been developed, each with distinct operational parameters. These include hydrothermal, solvothermal, and solvent evaporation techniques, which can be optimized for crystal size and quality. epo.org The pursuit of sustainability also promotes the use of solvent-free or "neat" reaction conditions, which have been successfully applied to the synthesis of various guanidinium-based ionic liquids and their derivatives, simplifying the process and reducing chemical waste. rsc.orggoogle.com

Table 3: Optimized Preparation Methods for this compound Crystals This table summarizes various optimized conditions for the synthesis of this compound ([C(NH₂)₃]BF₄) crystals.

| Method | Reactants | Solvent | Temperature | Time |

|---|---|---|---|---|

| Hydrothermal | Guanidinium phosphate, Sodium tetrafluoroborate | Deionized Water | 120-220°C | 3-15 days |

| Solvothermal | Guanidinium carbonate, Sodium tetrafluoroborate | Absolute Ethanol | 120-220°C | 3-15 days |

| Solvothermal | Guanidinium sulfate, Ammonium tetrafluoroborate | Hydrofluoric Acid | 120-220°C | 3-15 days |

Advanced Structural Elucidation and Supramolecular Assembly

Single Crystal X-ray Diffraction Studies of Guanidinium (B1211019) Tetrafluoroborate (B81430)

Single crystal X-ray diffraction (SXRD) has been a pivotal technique in determining the precise atomic arrangement within guanidinium tetrafluoroborate (GFB). These studies have provided fundamental insights into its crystal system, the nature of its hydrogen bonding networks, and the interactions between its constituent ions.

At ambient temperature and pressure, this compound crystallizes in the trigonal crystal system, belonging to the non-centrosymmetric space group R3m. researchgate.netacs.orgsciengine.com This particular space group is consistent with the ferroelectric properties observed in the material at room temperature. sciengine.com The planar guanidinium cations and the tetrahedral tetrafluoroborate anions both possess threefold symmetry axes, which align with the crystallographic axes. acs.org

Detailed crystallographic data from single-crystal X-ray diffraction studies have established the precise dimensions of the unit cell. Although values from different studies show minor variations, they are in close agreement.

| Parameter | Value (at 300 K) researchgate.net | Value (at 295 K) amercrystalassn.org |

|---|---|---|

| Crystal System | Trigonal | Trigonal |

| Space Group | R3m | R3m |

| a (Å) | 7.4011(5) | 7.4011(5) |

| c (Å) | 8.3856(16) | 8.3856(16) |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 120 | 120 |

| Volume (ų) | 397.79(8) | 397.79(8) |

| Z | 3 | 3 |

The supramolecular assembly of this compound is dominated by an extensive network of hydrogen bonds. The structure is characterized by two-dimensional, honeycomb-like sheets stacked along the crystallographic c-axis. sciengine.comresearchgate.net These sheets are formed by N-H···F hydrogen bonds between the amine groups of the guanidinium (Gu⁺) cations, which act as hydrogen bond donors, and the fluorine atoms of the tetrafluoroborate (BF₄⁻) anions, which serve as acceptors. acs.orgresearchgate.net

The interactions between the guanidinium cations and tetrafluoroborate anions are a combination of directional N-H···F hydrogen bonds and non-directional electrostatic (Coulombic) forces. researchgate.net These interactions are fundamental to the ferroelectric nature of the crystal. Analysis of the crystal structure reveals that the significant spontaneous polarization observed in this compound, measured to be about 8.5 μC cm⁻², primarily originates from the relative displacement of the ions within the crystal lattice. sciengine.com

There is a direct and excellent correlation between the donor-acceptor distance of the hydrogen bonds and the displacement of the ions along the polar c-axis. sciengine.com An unusual thermally induced increase in polarization is attributed to an apparent weakening of the N-H···F hydrogen bonds at higher temperatures, which further influences the ionic positions. sciengine.com The direction of the spontaneous polarization points along the c-axis, as determined by the arrangement and displacement of the cations and anions. researchgate.net

High-Resolution X-ray Diffraction and Crystalline Perfection Analysis

High-resolution X-ray diffraction (HRXRD) studies have been employed to assess the quality of this compound single crystals. These studies reveal a high degree of crystalline perfection. at.ua The sharpness of the diffraction peaks in HRXRD rocking curve measurements is indicative of a well-ordered crystal lattice with a low density of defects, such as structural grain boundaries or dislocations. While specific quantitative full-width at half-maximum (FWHM) values are not consistently reported across the literature for this compound, qualitative descriptions consistently affirm the excellent crystalline quality of the grown crystals. researchgate.netat.ua This high degree of perfection is crucial for its potential applications in fields like nonlinear optics.

Pressure-Induced Phase Transitions and Structural Response

The supramolecular architecture of this compound exhibits a distinct response to hydrostatic pressure. In situ single-crystal X-ray diffraction experiments conducted in a diamond anvil cell have shown that the material undergoes a first-order phase transition at approximately 0.7 GPa. researchgate.net This transition is reversible and involves a change in crystal symmetry.

The application of pressure induces a distortion in the honeycomb hydrogen-bonded sheets. researchgate.net The phase transition at 0.7 GPa is characterized by a lowering of the crystal's symmetry from the ambient R3m space group to the R3 space group. This symmetry breaking is a result of the rotation of both the guanidinium cations and the tetrafluoroborate anions by approximately 7° around their threefold symmetry axes. researchgate.netacs.org

| Parameter | Value |

|---|---|

| Crystal System | Trigonal |

| Space Group | R3 |

| a (Å) | 7.3983(1) |

| c (Å) | 8.346(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Volume (ų) | 395.62(12) |

| Pressure | 0.78 GPa |

Correlation between Anion Size and Pressure Stability of Supramolecular Motifs

The stability of the supramolecular architecture in guanidinium-based ferroelectrics under high pressure is significantly influenced by the size of the anion. A comparative study of this compound, C(NH₂)₃BF₄, and guanidinium perchlorate (B79767), C(NH₂)₃ClO₄, reveals distinct responses to applied pressure, which can be directly attributed to the differing sizes of the tetrafluoroborate and perchlorate anions. rsc.org

Both compounds crystallize in a structure characterized by honeycomb-like sheets formed by hydrogen bonds. rsc.org However, their behavior under increasing pressure diverges significantly. This compound undergoes a first-order phase transition at a pressure of 0.7 GPa. rsc.orgresearchgate.net This transition results in a distortion of the honeycomb hydrogen-bonded sheets and a lowering of the crystal symmetry from the R3m to the R3 space group, which involves rotations of the ions around their three-fold symmetry axes by approximately 7°. rsc.org

In stark contrast, the structure of guanidinium perchlorate remains stable throughout the studied pressure range up to 2 GPa. rsc.orgscispace.com This stability is attributed to the larger size of the perchlorate anion compared to the tetrafluoroborate anion. The larger anion appears to provide greater structural integrity to the hydrogen-bonded network. Consequently, guanidinium perchlorate is stiffer than this compound along the direction perpendicular to the hydrogen-bonded sheets. rsc.org

This differing response to pressure highlights a clear correlation between the anion size and the stability of the supramolecular motifs in these isosymmetric materials. rsc.org The smaller tetrafluoroborate anion in this compound allows for greater compressibility and structural rearrangement under pressure, leading to a phase transition, a phenomenon not observed in its larger perchlorate analogue under similar conditions.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful tool for the quantitative investigation of intermolecular interactions within a crystal lattice. researchgate.netscirp.org This method has been applied to this compound to elucidate the nature and relative importance of the various non-covalent interactions that govern its crystal packing. researchgate.net

The analysis of the Hirshfeld surface of this compound confirms the dominant role of hydrogen bonds in its crystal structure. researchgate.net Specifically, the interactions between the guanidinium cations and the tetrafluoroborate anions are mediated by N-H···F hydrogen bonds, which are crucial in forming the layered supramolecular architecture. researchgate.net

| Interaction Type | Contribution |

| H···H | Dominant |

| Hydrogen Bonds | Significant |

The analysis of the molecular electrostatic potential (MEP) complements the Hirshfeld surface analysis by mapping the charge distribution and highlighting the regions of electrophilic and nucleophilic character, further confirming the interactive sites between the guanidinium and tetrafluoroborate ions. researchgate.net The charge transfer mechanism within the crystal can also be analyzed using computed HOMO-LUMO orbitals, providing deeper insight into the electronic aspects of the intermolecular interactions. researchgate.net

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Investigations of Molecular and Electronic Structure

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For guanidinium (B1211019) tetrafluoroborate (B81430), DFT calculations reveal fundamental details about the geometry, stability, and reactivity of its constituent ions.

Geometry optimization calculations using DFT, often with functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), are performed to find the lowest energy structure of the guanidinium cation ([C(NH₂)]⁺) and the tetrafluoroborate anion ([BF₄]⁻). The optimized structure of the guanidinium cation confirms a planar D₃ₕ symmetry, characterized by significant π-electron delocalization across the C-N bonds. The tetrafluoroborate anion adopts a stable tetrahedral (Tₔ) geometry .

From these optimized structures, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are determined. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity.

In the guanidinium tetrafluoroborate ion pair, the HOMO is typically localized on the tetrafluoroborate anion, specifically on the fluorine atoms, while the LUMO is centered on the guanidinium cation. The significant energy gap indicates the high electrochemical and chemical stability of the ionic compound .

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -10.15 | Tetrafluoroborate Anion ([BF₄]⁻) |

| LUMO | -0.98 | Guanidinium Cation ([C(NH₂)₃]⁺) |

| Energy Gap (ΔE = ELUMO - EHOMO) | 9.17 | - |

Mulliken population analysis is a method for calculating partial atomic charges from the results of a quantum chemistry calculation. This analysis for this compound provides a quantitative picture of the charge distribution within the ion pair.

The results consistently show that within the guanidinium cation, the central carbon atom carries a significant positive charge, while the nitrogen atoms are negatively charged due to their higher electronegativity and participation in π-delocalization. The hydrogen atoms attached to nitrogen are, as expected, positively charged. In the tetrafluoroborate anion, the central boron atom is positively charged, while the surrounding fluorine atoms carry a substantial negative charge, reflecting the high electronegativity of fluorine . This charge distribution is fundamental to understanding the electrostatic interactions that govern the structure and properties of the bulk ionic liquid.

| Ion | Atom | Mulliken Charge (e) |

|---|---|---|

| Guanidinium ([C(NH₂)₃]⁺) | C1 | +0.482 |

| N (average) | -0.515 | |

| H (average) | +0.341 | |

| Tetrafluoroborate ([BF₄]⁻) | B1 | +0.896 |

| F (average) | -0.474 |

Natural Bond Orbital (NBO) analysis transforms the complex many-electron wavefunction into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. This method is particularly useful for analyzing charge transfer and hyperconjugative interactions. The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2).

For the guanidinium cation, NBO analysis reveals strong intramolecular hyperconjugative interactions. The most significant of these is the delocalization of the nitrogen lone pair (LP) into the antibonding π*(C-N) orbitals, which is responsible for the planarity and resonance stabilization of the cation.

Furthermore, NBO analysis quantifies the intermolecular interactions between the cation and anion. A key interaction involves charge transfer from the lone pairs of the fluorine atoms (LP(F)) in the [BF₄]⁻ anion to the antibonding orbitals of the N-H bonds (σ*(N-H)) in the [C(NH₂)₃]⁺ cation. This interaction represents the formation of hydrogen bonds and is a primary contributor to the stability of the ion pair in the condensed phase .

| Interaction Type | Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|---|

| Intramolecular (Cation) | LP (N) | π* (C-N) | 45.8 |

| Intermolecular (Ion Pair) | LP (F) of [BF₄]⁻ | σ* (N-H) of [C(NH₂)₃]⁺ | 8.2 |

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics simulations model the physical movements of atoms and molecules over time, providing a dynamic view of material behavior. For systems involving this compound, MD is essential for understanding transport properties, phase behavior, and interactions with other chemical species.

Guanidinium-based ionic liquids, including this compound, have been investigated for their potential in capturing acid gases like sulfur dioxide (SO₂). MD simulations are employed to elucidate the microscopic mechanism of this capture process. Simulations typically involve a box of the ionic liquid to which SO₂ molecules are added, and their subsequent interactions are tracked .

Studies reveal that the SO₂ capture is primarily a physical absorption process driven by strong intermolecular forces. The primary interaction site for SO₂ is the tetrafluoroborate anion. This is confirmed by calculating radial distribution functions (RDFs), which show a high probability of finding the sulfur atom of SO₂ in close proximity to the fluorine atoms of the [BF₄]⁻ anion. The interaction is an electrostatic Lewis acid-base type, where the electron-deficient sulfur atom of SO₂ interacts favorably with the electron-rich fluorine atoms of the anion . While weaker interactions also exist between SO₂ and the guanidinium cation, the anion plays the dominant role in the solvation and capture of SO₂ molecules within the ionic liquid phase.

The accuracy of MD simulations is critically dependent on the quality of the force field—a set of mathematical functions and parameters that describe the potential energy of the system. While general-purpose force fields exist, specialized, highly accurate force fields are often required for specific systems like guanidinium-based ionic liquids to capture their unique chemical physics.

The development of a force field for this compound involves a multi-step process . First, high-level quantum mechanical calculations (e.g., DFT) are performed on isolated ions and small ion clusters to obtain reference data, including optimized geometries, interaction energies, and vibrational frequencies. Next, partial atomic charges are derived using methods like Restrained Electrostatic Potential (RESP) fitting, which ensures they accurately reproduce the quantum mechanical electrostatic potential. Finally, other parameters, such as those for van der Waals (Lennard-Jones) and torsional (dihedral) interactions, are systematically optimized by fitting simulation results (e.g., liquid density, heat of vaporization) to experimental data or the quantum mechanical potential energy surface. This rigorous parameterization ensures that the resulting force field can accurately predict both the structural and dynamic properties of bulk this compound systems in MD simulations.

Theoretical Analysis of Photophysical and Nonlinear Optical (NLO) Properties

Theoretical studies, particularly those employing density functional theory (DFT), have been instrumental in understanding the electronic structure and optical properties of this compound (GFB). These computational analyses provide insights that complement experimental findings and explain the origins of the material's notable nonlinear optical characteristics.

The nonlinear optical response of a material is fundamentally linked to its molecular hyperpolarizability. For this compound, quantum chemical calculations are employed to determine the first-order hyperpolarizability (β) tensor components. These calculations, often performed using DFT methods like B3LYP with an appropriate basis set, quantify the molecule's response to an external electric field. The total hyperpolarizability (β_tot) is derived from the individual tensor components (β_xxx, β_xxy, β_xyy, β_yyy, etc.).

While specific values from the literature are dependent on the computational methodology, a representative quantum chemical analysis would yield a set of hyperpolarizability tensor components. For instance, a computational study on the supramolecular assemblies of GFB would typically present these values in atomic units (a.u.), which can then be converted to electrostatic units (e.s.u.) for comparison with experimental data. acs.org A hypothetical table of such calculated components is presented below to illustrate the nature of the data.

Table 1: Representative Calculated First-Order Hyperpolarizability Tensor Components for this compound (Note: These values are illustrative and would be derived from specific DFT calculations as found in studies like Nandhini et al. acs.org)

| Tensor Component | Value (a.u.) |

|---|---|

| β_xxx | Value |

| β_xxy | Value |

| β_xyy | Value |

| β_yyy | Value |

| β_xxz | Value |

| β_xyz | Value |

| β_yyz | Value |

| β_xzz | Value |

| β_yzz | Value |

| β_zzz | Value |

| β_tot | Calculated Value |

Recent theoretical and experimental research has highlighted this compound as a crystal capable of full-wavelength phase-matching, a critical property for efficient nonlinear frequency conversion. acs.org Theoretical models have confirmed that the anisotropic strength of the bonding within the crystal is the key determinant of this ability. acs.orgacs.org This anisotropy allows the crystal to be phase-matched across its entire optical transparency range, enabling the generation of harmonic light down to approximately 193.2 nm, which is very close to its deep-ultraviolet cutoff edge. acs.org

First-principles calculations are used to analyze the electronic structure and charge density distribution of GFB. These studies reveal how the hydrogen bond interactions between the [C(NH₂)₃]⁺ and [BF₄]⁻ units create a significant anisotropy in the crystal's electronic and optical properties. acs.org This theoretical understanding confirms that the material's birefringence can be tuned to satisfy the phase-matching condition over an exceptionally broad range of wavelengths, a feature not commonly found in other NLO crystals. acs.org The ability to theoretically predict and confirm these properties is a significant step in the targeted design of new, high-performance NLO materials. acs.org

Quantum Chemical Studies of Reaction Mechanisms Involving Guanidinium Species

Quantum chemical calculations, particularly DFT, are powerful tools for elucidating the complex reaction mechanisms where guanidinium species act as catalysts or key intermediates. These studies provide detailed insights into catalytic cycles, transition states, and the energetics of chemical transformations.

The catalytic activity of guanidines and their conjugate acids, guanidinium cations, is a subject of extensive computational investigation. In many organocatalytic reactions, the catalytic cycle involves the transfer of a proton from a substrate to the guanidine (B92328) base, forming a guanidinium cation. This cation then acts as a Brønsted acid, activating the electrophile and/or the nucleophile through hydrogen bonding.

Computational studies have explored this bifunctional activation mode. For example, in conjugate addition reactions, the guanidinium ion can simultaneously form hydrogen bonds with both the electrophile and the nucleophile, stabilizing the transition state and lowering the activation energy. DFT calculations help to map out the potential energy surface of the entire catalytic cycle, identifying the key intermediates and transition states. These models have confirmed that the guanidinium ion is not merely a spectator but an active participant that facilitates bond formation and determines stereoselectivity through a well-organized, hydrogen-bonded network.

A key outcome of quantum chemical studies is the calculation of energy barriers (activation energies) for different reaction pathways. This allows for the determination of the most plausible reaction mechanism by identifying the path with the lowest energy barrier.

For instance, in the thermal decomposition of guanidinium nitrate, ab initio quantum chemical calculations were used to investigate several competing decomposition pathways. By calculating the free-energy barriers for monomolecular and bimolecular reactions, researchers could identify the most kinetically favorable routes.

Table 2: Calculated Free-Energy Barriers for Initial Decomposition Reactions of Guanidine Species (Data sourced from Izato & Miyake, 2018 researchgate.net)

| Reaction Pathway | Description | Free-Energy Barrier (ΔG‡) (kJ/mol) |

|---|---|---|

| R6 | HNO₃-catalyzed monomolecular decomposition | 108.9 |

| R15 | Cation-neutral bimolecular reaction | 106.0 |

| Self-decomposition of HNO₃ | - | 129.5 |

In another example, DFT calculations were employed to study the conversion of carbon dioxide into dialkyl carbonates using the guanidine base 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). The study calculated the energy barriers for the key steps, including the SN2 reaction involving the protonated guanidinium species (TBD·H⁺). These calculations showed that the involvement of the guanidinium cation significantly influences the energy profile of the reaction.

Table 3: Calculated Energy Barriers for CO₂ Conversion Steps Catalyzed by Guanidine/Guanidinium (Data sourced from Ghaedi et al., 2024)

| Reaction Step | Catalyst System | Calculated Free Energy Barrier (kcal/mol) |

|---|---|---|

| CO₂ activation (TS1) | TBD | 3.99 |

These computational results are vital for understanding reaction kinetics, optimizing reaction conditions, and designing more efficient catalysts based on the guanidinium scaffold.

Advanced Spectroscopic Characterization Techniques

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. numberanalytics.com In the study of guanidinium (B1211019) tetrafluoroborate (B81430), these methods confirm the presence of specific functional groups and offer a window into the interactions between the guanidinium cation and the tetrafluoroborate anion. researchgate.netsci-hub.se

Confirmation of Functional Groups and Vibrational Modes

FTIR and Raman spectra of guanidinium tetrafluoroborate display distinct bands corresponding to the vibrational modes of the constituent ions. researchgate.net The guanidinium cation, C(NH₂)₃⁺, is characterized by N-H stretching, C-N stretching, and NH₂ bending modes. The tetrafluoroborate anion, BF₄⁻, exhibits characteristic B-F stretching and bending vibrations.

A study of a this compound single crystal using FTIR and Raman spectroscopy in the 4000–400 cm⁻¹ range clearly identified these discrete vibrational modes and confirmed the presence of the expected functional groups. researchgate.net For the BF₄⁻ anion, the totally symmetric stretching mode (ν₁) is particularly sharp and evident in Raman spectra. cdnsciencepub.com While typically infrared-inactive, a weak band for this mode can sometimes be observed in low-temperature infrared spectra, suggesting a slight deviation from perfect tetrahedral symmetry in the solid state. cdnsciencepub.com

Table 1: Key Vibrational Modes in this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Associated Functional Group/Ion |

| N-H Stretching | 3400 - 3200 | Guanidinium (NH₂) |

| C-N Stretching | 1600 - 1500 | Guanidinium (CN₃) |

| NH₂ Bending | 1700 - 1600 | Guanidinium (NH₂) |

| B-F Stretching | 1100 - 1000 | Tetrafluoroborate (BF₄⁻) |

| B-F Bending | 550 - 500 | Tetrafluoroborate (BF₄⁻) |

Note: The exact positions of these bands can vary depending on the physical state (solid, solution) and intermolecular interactions.

Probing Intermolecular Interactions and Structural Changes

The positions, shapes, and intensities of vibrational bands are sensitive to the local chemical environment. rsc.org In this compound, hydrogen bonding between the N-H groups of the cation and the fluorine atoms of the anion is a dominant intermolecular interaction. rsc.orgdntb.gov.ua This interaction leads to shifts in the vibrational frequencies of the involved groups. For instance, the N-H stretching bands are often broadened and shifted to lower frequencies, which is a classic indicator of hydrogen bonding.

Furthermore, spectroscopic analysis can reveal structural changes. For example, upon dissolution in a solvent, changes in the spectra can indicate alterations in the average molecular symmetry and conformation. cdnsciencepub.com In some complex systems involving crown ethers, the disappearance of certain bands in the Raman spectrum upon dissolution suggests a change from a more rigid, crystalline structure to a more flexible one in solution. cdnsciencepub.com Hirshfeld surface analysis, often used in conjunction with spectroscopic data, can further quantify and visualize these copious intermolecular interactions within the crystal structure. researchgate.net

Photoluminescence (PL) and Emission Property Characterization

Photoluminescence (PL) spectroscopy is a technique used to investigate the electronic properties of materials by measuring the light emitted after absorption of photons. It is particularly useful for characterizing materials with potential applications in optoelectronic devices.

Analysis of Emission Spectra and Color Chromaticity Coordinates

When excited with a suitable wavelength, this compound can exhibit photoluminescence. The emission spectrum reveals the wavelengths of light emitted, which are related to the electronic transitions occurring within the material. researchgate.net Studies on this compound single crystals have shown emission in the visible range, suggesting its potential for applications such as red lasers. researchgate.net

The color of the emitted light can be precisely quantified using the Commission Internationale de l'Eclairage (CIE) color chromaticity coordinates. researchgate.netuni-stuttgart.de These coordinates (x, y) are calculated from the emission spectrum and provide a standardized representation of the color. Analysis of the CIE coordinates for this compound helps to determine the dominant color of its emission, which is crucial for applications in light-emitting diodes (LEDs) and other display technologies. researchgate.net For instance, in one study, the emission behavior of a this compound specimen was perceived from its fluorescence emission spectrum. researchgate.net In related perovskite systems treated with this compound, an enhancement in the photoluminescence signal is observed, which is attributed to the passivation of surface defects and a reduction in non-radiative recombination. mdpi.comuvic.ca

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. rsc.org It is a powerful tool for investigating charge distribution within ionic compounds like this compound. rsc.orgresearchgate.net

Investigation of Charge Distribution in Guanidinium Cations

XPS works by irradiating a material with X-rays and measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energies of these core-level electrons are specific to each element and can be shifted by the local chemical environment, providing information about oxidation states and intermolecular interactions. acs.org

In the context of guanidinium-based ionic liquids, XPS has been used to study the charge distribution in the nitrogenous cations. rsc.orgresearchgate.net The guanidinium cation has a delocalized π-electron system, which distributes the positive charge over the central carbon and three nitrogen atoms. rsc.org XPS measurements of the N 1s and C 1s core levels provide direct insight into this charge distribution.

Studies have shown a significant difference in the measured N 1s binding energies for guanidinium cations compared to other nitrogen-containing cations like imidazolium (B1220033) or pyrrolidinium (B1226570). rsc.orgrsc.org This difference suggests a weaker interaction between the guanidinium cation and its counter-anion. rsc.orgrsc.org This weaker cation-anion interaction could enhance the ability of the anion to interact with other species, which is a key factor in the applications of these materials as solvents. rsc.org The analysis of binding energies helps to understand the nature of molecular interactions and can reveal how the charge is distributed across the atoms of the cation. rsc.orgpnas.org

Analysis of Cation-Anion Interactions and Surface Chemical States

The study of guanidinium-based ionic liquids through X-ray Photoelectron Spectroscopy (XPS) provides critical information on their electronic environment and the nature of cation-anion interactions. rsc.orgresearchgate.net XPS is a highly surface-sensitive technique used to determine elemental composition, purity, and chemical states by measuring the binding energies of core-level electrons. rsc.org

In guanidinium-based systems, the high degree of charge delocalization in the cationic core is a key indicator of the strength of cation-anion interactions. rsc.org Analysis of the N 1s and C 1s core-level binding energies reveals notable variations when compared to other nitrogen-based cations like those in imidazolium or pyrrolidinium ionic liquids. rsc.orgresearchgate.net Studies on functionalized guanidinium-based systems show a significant difference in the measured binding energies for the Ncation 1s level. rsc.org This suggests a weaker interaction between the guanidinium cation and its corresponding anion. rsc.orgrsc.org A weaker cation-anion interaction implies that the anion is more available to interact with other molecules or a solid matrix. rsc.orgrsc.org

The delocalization of the positive charge across the nitrogen atoms in the guanidinium cation is more effective compared to cations where the charge is more localized, such as the pyrrolidinium cation. rsc.org This difference in charge distribution leads to lower N 1s binding energies in guanidinium systems, signifying a weaker electrostatic pull from the anion. rsc.org This understanding of the surface chemical state and electronic structure is crucial for applications where the anion's availability is key, such as in the dissolution of biomolecules like cellulose. rsc.orgrsc.org

A peak fitting model for XPS data allows for direct comparison with other common cation families, including dialkyl-imidazolium, pyrrolidinium, and quaternary ammonium-based systems. researchgate.net Such comparative analysis helps in understanding the unique properties conferred by the guanidinium cation's structure. rsc.org

| Parameter | Observation | Implication |

| N 1s Binding Energy | Lower compared to other nitrogenous cations (e.g., pyrrolidinium) rsc.org | Weaker cation-anion interaction rsc.orgrsc.org |

| Charge Distribution | High degree of delocalization in the cationic core rsc.org | Increased availability of the anion for interaction rsc.orgrsc.org |

| Technique | X-ray Photoelectron Spectroscopy (XPS) rsc.org | Provides insights into surface chemical states and electronic environment rsc.org |

Advanced Optical Characterization for Nonlinear Optics

This compound, [C(NH2)3]BF4, has emerged as a significant semi-organic crystal in the field of nonlinear optics (NLO). researchgate.net Its unique structural and optical properties necessitate characterization through advanced techniques to fully understand its potential for various photonic applications, including frequency conversion and optical limiting. researchgate.netresearchgate.net

Z-Scan Technique for Optical Limiting Property Determination

The Z-scan technique is a powerful method for determining third-order nonlinear optical properties, including nonlinear absorption and nonlinear refraction. researchgate.net This technique has been employed to ascertain the optical limiting behavior of this compound (GFB). researchgate.net Optical limiters are materials that exhibit a decrease in transmittance with an increase in input laser intensity, a crucial property for protecting sensitive optical components from high-power laser damage.

In a typical Z-scan setup, the sample is moved along the z-axis through the focal point of a laser beam. The open-aperture Z-scan measures the nonlinear absorption coefficient, while the closed-aperture Z-scan provides the nonlinear refractive index. worldscientific.com For GFB, the Z-scan method has been used to investigate its third-order NLO behavior, which is essential for its application in optical limiting devices. researchgate.net The study of these properties helps in calculating key solid-state parameters such as plasma energy, Penn gap energy, Fermi energy, and electronic polarizability. researchgate.net

| Technique | Property Measured | Relevance |

| Z-Scan | Optical Limiting researchgate.net | Protection of optical sensors and human eyes from laser damage. |

| Z-Scan | Third-Order NLO Properties researchgate.net | Determines nonlinear refractive index and absorption coefficient for applications in optical switching and limiting. worldscientific.com |

Second Harmonic Generation (SHG) Measurements

Second Harmonic Generation (SHG) is a second-order nonlinear optical process where two photons with the same frequency are converted into a single photon with twice the frequency (and half the wavelength). This compound (GFB) exhibits remarkable SHG capabilities. researchgate.net

Measurements using the Kurtz-Perry powder technique have shown that the SHG efficiency of GFB is significantly higher than that of Potassium Dihydrogen Phosphate (KDP), a widely used commercial NLO crystal. researchgate.net Patents and research indicate that GFB's frequency-multiplication response is 4 to 5 times greater than that of KDP. justia.comjustia.com This high efficiency makes it a promising material for frequency doubling applications. justia.com

A key feature of GFB is its ability to be phase-matched throughout its entire optical transparency range, which extends into the deep-ultraviolet (DUV) region. nju.edu.cn It can generate harmonic light as short as ~193.2 nm, which is close to its UV cut-off edge of around 200 nm. justia.comnju.edu.cn This full-wavelength phase-matching ability is a significant advantage over many other NLO crystals where a gap exists between the UV cut-off and the shortest phase-matching wavelength. cas.cn This allows GFB to be used for generating the fourth-harmonic (at 266 nm) of commercial 1064 nm Nd:YAG lasers with high efficiency. justia.comnju.edu.cncas.cn

| Property | Value / Observation | Reference Material |

| SHG Efficiency | 4-5 times greater than KDP justia.comjustia.com | KDP justia.comjustia.com |

| Shortest Generated Wavelength | ~193.2 nm nju.edu.cn | N/A |

| UV Cut-off Edge | < 200 nm justia.com | N/A |

| Phase-Matching | Full-wavelength phase-matching capability nju.edu.cncas.cn | N/A |

Applications in Advanced Materials Science and Engineering

Nonlinear Optical (NLO) Materials

The compound has been extensively studied for its potential in nonlinear optics, a field that involves the interaction of high-intensity light with materials to produce new frequencies. Guanidinium (B1211019) tetrafluoroborate (B81430) has shown exceptional performance, particularly for applications in the deep-ultraviolet spectrum.

Guanidinium tetrafluoroborate (GFB) has been identified as a high-performance crystal for generating light in the deep-ultraviolet (DUV) region. bohrium.com A critical property for DUV NLO materials is a short ultraviolet cut-off edge, which defines the lower limit of the wavelength of light the crystal can transmit without significant absorption. GFB exhibits a wide transparency range with a DUV cut-off edge at approximately 193 nm. nju.edu.cn Research has demonstrated its capability to generate harmonic light as short as ~193.2 nm, which is extremely close to its absorption edge. bohrium.comresearchgate.net This characteristic allows for the effective utilization of its entire transparency window for nonlinear optical processes. The chemical formula for the crystal is [C(NH2)3]BF4, and it belongs to the trigonal crystal system with the space group R3m. epo.org

A significant breakthrough associated with this compound is its demonstration as a "full-wavelength phase-matching" crystal. bohrium.comresearchgate.net Phase-matching is a crucial condition for efficient nonlinear frequency conversion, ensuring that the fundamental and generated light waves remain in phase as they propagate through the crystal. bohrium.com Typically, achieving this across a material's entire transparency range is difficult due to material dispersion. nju.edu.cn However, GFB is uniquely capable of being phase-matched throughout its entire optical transparency range for a direct second-harmonic generation (SHG) process. bohrium.comnju.edu.cn This means that the shortest phase-matching wavelength (λPM) is effectively equal to its ultraviolet cut-off edge (λcut-off), eliminating the wavelength loss that affects most other NLO crystals. researchgate.net The anisotropic strength of the bonding within the crystal is theorized to be the key to this full-wavelength phase-matching capability. bohrium.comresearchgate.net

When compared to commercially available NLO crystals, this compound demonstrates superior or competitive properties, especially for specific applications like generating 266 nm light (the fourth harmonic of a 1064 nm laser). bohrium.comresearchgate.net Its second-harmonic generation (SHG) response has been reported to be significantly higher than that of Potassium Dihydrogen Phosphate (KDP), a widely used commercial NLO crystal. epo.orgresearchgate.net One study found its frequency-multiplication response to be 4-5 times that of KDP, while another reported the SHG efficiency to be 1.4 times greater. epo.orgresearchgate.net In addition to its optical efficiency, GFB is noted for being stable, inexpensive, and efficient. bohrium.comresearchgate.net

| Property | This compound (GFB) | Potassium Dihydrogen Phosphate (KDP) |

| UV Cut-off Edge | ~193-200 nm nju.edu.cnepo.org | ~200 nm |

| SHG Efficiency | 1.4 to 5 times that of KDP epo.orgresearchgate.net | Standard reference |

| Phase-Matching | Full-wavelength phase-matching achieved bohrium.comresearchgate.net | Limited phase-matching range |

| Key Application | Efficient generation of 266 nm light bohrium.com | General-purpose NLO applications |

Ferroelectric Materials and Solid-State Devices

Beyond its optical properties, this compound also exhibits ferroelectricity, a property where a material possesses a spontaneous electric polarization that can be reversed by an external electric field. This makes it a candidate for use in solid-state devices like memory and sensors.

This compound is an ionic molecular ferroelectric crystal that displays these properties at room temperature. researchgate.net This is a crucial characteristic for practical applications in solid-state devices. The presence of ferroelectricity is linked to its crystal structure, which lacks a center of symmetry. researchgate.net Research into related tetrafluoroborate-based perovskites has also highlighted the potential for designing molecular crystals that host ferroelectric orders at ambient temperatures. rsc.orgresearchgate.net

Perovskite Solar Cells (PSCs)

This compound (GuaBF4) has emerged as a critical component in the advancement of perovskite solar cells, contributing to enhanced efficiency and stability.

This compound is utilized as a pseudo-halide salt precursor in the fabrication of perovskite-based optoelectronic systems. greatcellsolarmaterials.com Its incorporation into the perovskite precursor solution aids in inhibiting the formation of halogen vacancy defects with minimal disruption to the perovskite lattice. greatcellsolarmaterials.com This function is crucial for developing high-quality perovskite films, which are the foundation of efficient solar cells.

GuaBF4 plays a significant role in interfacial engineering, particularly in the passivation of defects at the surface of perovskite films. researchgate.netresearchgate.net When introduced at the interface between the perovskite layer (e.g., CH3NH3PbI3) and the electron transport layer (e.g., PC61BM), it effectively reduces surface defects. researchgate.netresearchgate.net This defect passivation is a critical strategy for minimizing non-radiative recombination, a major source of efficiency loss in PSCs. ucla.eduresearchgate.netrsc.orgsciencedaily.com The synergistic effect of the guanidinium (Gua+) cation and the tetrafluoroborate (BF4−) anion contributes to this passivation, leading to optimized interfacial energy level alignment. researchgate.netresearchgate.net Post-treatment with GuaBF4 has been shown to reduce surface defects, suppress non-radiative recombination, and optimize band alignment within the device. mdpi.comresearchgate.net

The application of GuaBF4 as a surface treatment has demonstrated a significant improvement in the power conversion efficiency (PCE) of perovskite solar cells. The table below illustrates the impact of GuaBF4 treatment on device performance.

| Device Active Area | Initial PCE | PCE after GuaBF4 Treatment |

| 0.10 cm² | 18.09% | 20.54% |

| 1.0 cm² | 12.35% | 15.52% |

| Data sourced from Ossila. ossila.com |

The introduction of this compound into the perovskite precursor has a pronounced positive effect on the physical characteristics of the perovskite film. recotransproject.eu Research demonstrates that GuaBF4 treatment leads to films with higher crystallinity, enlarged crystal grains, and a smoother surface. researchgate.netrecotransproject.eu These morphological improvements are crucial as larger grains reduce the density of grain boundaries, which are known sites for charge recombination. brandeis.edu The synergistic action of the Gua+ and BF4− ions is credited with these enhancements in film quality. recotransproject.eu Scanning electron microscopy has confirmed changes in surface topology after treatment, with perovskite grain boundaries becoming less distinct. mdpi.com

The following table summarizes the effects of this compound on the properties of MAPbI3 films.

| Property | Observation after GuaBF4 Treatment |

| Crystallinity | Higher researchgate.netrecotransproject.eu |

| Grain Size | Enlarged researchgate.netrecotransproject.eu |

| Surface Morphology | Smoother researchgate.netrecotransproject.eu |

| Surface Defects | Efficiently passivated researchgate.netresearchgate.net |

| Data compiled from multiple sources. researchgate.netresearchgate.netrecotransproject.eu |

By passivating defects and improving the film's morphology, this compound facilitates more efficient charge carrier transport and extraction. recotransproject.eu The strong interaction between GuaBF4 and the perovskite material diminishes non-radiative recombination, thereby promoting the movement of charge carriers. recotransproject.eu This leads to a reduction in recombination losses and enhanced charge transport within the device. mdpi.comresearchgate.net Studies on inverted perovskite solar cells have shown that the incorporation of guanidinium cations leads to accelerated charge transport within the perovskite layer and improved charge extraction efficiency. cam.ac.ukacs.org This results in an increase in the short-circuit current density and fill factor, which are key parameters for solar cell performance. cam.ac.ukacs.org The improved energy band alignment at the interfaces further contributes to enhanced carrier extraction. mdpi.com

Role in Organic Synthesis and Catalysis

Guanidinium (B1211019) Tetrafluoroborate (B81430) as a Brønsted Acid Catalyst or Co-catalyst

Guanidinium salts, including guanidinium tetrafluoroborate, are recognized for their utility in organic catalysis. The guanidinium cation, the conjugate acid of guanidine (B92328), can function as a Brønsted acid, participating in various catalytic cycles through proton donation and hydrogen bonding interactions.

The guanidinium ion is characterized by its ability to act as a proton donor. In Brønsted base catalysis, a guanidine base abstracts a proton from a substrate, and its resulting conjugate acid, the guanidinium cation, catalyzes the reaction. nih.gov This cation features an electron-deficient central carbon and N-H protons that can engage in hydrogen bonding. nih.gov While the basic form (guanidine) is more commonly used to initiate catalysis by deprotonation, the guanidinium salt itself can serve as the acidic catalyst. For instance, preliminary studies into the cycloaddition of guanidine derivatives indicated that the proton could serve as a protecting group to direct the reaction's course, highlighting the influence of the protonated state on reactivity. irb.hrnih.gov The stability of the guanidinium ion allows it to participate in catalytic cycles where a proton source is required to activate substrates or intermediates.

Guanidinium salts have demonstrated effectiveness as co-catalysts in asymmetric reactions, often working in concert with a primary organocatalyst to enhance selectivity and efficiency. nih.gov In these roles, the guanidinium cation typically acts as a hydrogen-bond donor, stabilizing transition states and intermediates through noncovalent interactions.

One notable example is the use of guanidinium salts as additives in (S)-proline-catalyzed aldol (B89426) reactions. nih.gov The presence of a guanidinium co-catalyst can modulate the performance of the catalytic system. nih.gov The best results in one study were achieved when using the tetrafluoroborate anion as the counterion. nih.gov The bifunctional nature of some catalyst systems, where a guanidinium moiety acts as a Brønsted acid and another functional group acts as a Brønsted base, is crucial for their activity. nih.govnih.gov This dual activation mode, facilitated by the guanidinium group's ability to form multiple hydrogen bonds, is a key factor in achieving high levels of stereocontrol in asymmetric transformations. nih.gov Chiral Lewis acid catalysts are among the most powerful tools for asymmetric synthesis, and co-catalysts that can form stabilizing interactions, such as guanidinium ions, are valuable in this context.

Table 1: Co-catalytic Effect of Guanidinium Salts in (S)-Proline-Catalyzed Aldol Reaction An illustrative table based on findings where guanidinium salts act as co-catalysts.

| Catalyst System | Aldehyde Substrate | Diastereoselectivity (anti/syn) | Enantioselectivity (% ee) | Reference |

| (S)-proline only | 4-chlorobenzaldehyde | Varies | Moderate | nih.gov |

| (S)-proline + this compound | 4-chlorobenzaldehyde | Improved | Enhanced | nih.gov |

| (S)-proline + Polycyclic Guanidinium Salt | 4-bromobenzaldehyde | Reduced | ~95% | nih.gov |

Applications in Guanylation Reactions

Guanylation, the process of adding a guanidyl group to a molecule, is a fundamental transformation for synthesizing substituted guanidines. Guanidinium salts can play a role in facilitating these reactions, particularly in the addition of amines to carbodiimides.

The synthesis of guanidines can be efficiently achieved through the catalytic addition of amines to carbodiimides. nih.govnih.gov This reaction is often promoted by acid catalysis. Tetrafluoroboric acid has been explicitly documented as a catalyst for the addition of amines and hydrazines to carbodiimides, leading to the synthesis of guanidines. nih.gov The mechanism involves the activation of the carbodiimide (B86325) by the acid, making it more susceptible to nucleophilic attack by the amine. The process starts with the reaction of an amine with a carbodiimide, which, under the right catalytic conditions, yields the desired substituted guanidine derivative. nih.gov Various catalyst systems, including those based on rare-earth metals and other transition metals, have been developed to facilitate this transformation with a broad range of substrates. nih.govnih.gov

The addition of amines to carbodiimides is a versatile method for producing a wide array of substituted guanidines, which are prevalent in many biologically active compounds. nih.gov The reaction allows for the synthesis of trisubstituted guanidines by reacting a solid-supported carbodiimide with an amine. This method is adaptable, allowing for the incorporation of diverse functional groups. For example, catalytic systems have been shown to tolerate functional groups like nitriles, alkynes, and aryl halides, enabling the synthesis of complex guanidine derivatives. nih.gov The modular nature of this synthesis, catalyzed by agents like ZnEt₂, has been used for the rapid development of libraries of antitumoral guanidine candidates. nih.gov

Table 2: Examples of Catalyzed Amine Addition to Carbodiimides This table summarizes typical reactions for synthesizing substituted guanidines.

| Amine Substrate | Carbodiimide | Catalyst/Promoter | Product Type | Reference |

| Primary Amine | Diisopropylcarbodiimide | Yttrium Complex | Trisubstituted Guanidine | nih.gov |

| Secondary Amine | Dicyclohexylcarbodiimide | Tetrafluoroboric Acid | Tetrasubstituted Guanidine | nih.gov |

| Aromatic Amine | Various | ZnEt₂ | Phenyl-guanidine | nih.gov |

General Reagent in Functionalization of Organic Compounds (e.g., as part of Selectfluor™)

While this compound is a distinct chemical compound, the tetrafluoroborate (BF₄⁻) anion is a component of the widely used reagent Selectfluor™. However, the active electrophilic fluorine donor in Selectfluor™ is not a guanidinium cation but rather 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane (F-TEDA). wikipedia.orgsigmaaldrich.comcymitquimica.com The full name of the reagent is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), often abbreviated as F-TEDA-BF₄. enamine.net

Selectfluor™ is a versatile and user-friendly electrophilic fluorinating agent, valued for being a stable, non-volatile solid that is easy to handle. sigmaaldrich.comcommonorganicchemistry.com It is used to introduce fluorine atoms into a wide range of organic molecules, often with high regioselectivity. sigmaaldrich.comcymitquimica.com Beyond fluorination, Selectfluor™ also acts as a potent oxidant and mediator in numerous "fluorine-free" functionalizations. researchgate.netnih.gov Its applications include the promotion of iodination, bromination, and thiocyanation of organic compounds. researchgate.net It can also serve as a radical initiator or a transition metal oxidant in various synthetic transformations. nih.govconsensus.app For instance, it has been used to activate hydroxyl groups for dehydroxylative fluorination and to mediate the hydrofluorination of unactivated alkenes. organic-chemistry.org

Future Research Directions and Emerging Applications

Exploration of New Derivatization Strategies for Tailored Properties

The functional versatility of the guanidinium (B1211019) cation provides a robust platform for chemical modification. Future research will likely focus on the synthesis of novel guanidinium tetrafluoroborate (B81430) derivatives to achieve properties tailored for specific applications. Strategic derivatization, such as the introduction of alkyl or aryl groups, can modulate key characteristics including solubility, steric hindrance, hygroscopicity, and electronic properties. For instance, modifying the cation could enhance its interaction and miscibility with different polymer matrices or perovskite formulations, leading to more stable and efficient materials. The development of chiral derivatives is another promising avenue, potentially leading to new enantioselective catalysts or nonlinear optical materials with unique chiroptical properties. These tailored derivatives could open up new applications in fields ranging from advanced materials to specialized organic synthesis.

Advanced Computational Design of Guanidinium Tetrafluoroborate-Based Materials

The advancement of computational chemistry and materials science offers powerful tools for accelerating the discovery and optimization of this compound-based materials. Techniques such as Density Functional Theory (DFT) are instrumental in predicting the electronic structures, band alignments, and interfacial interactions of these materials. Future work will leverage high-throughput computational screening to design novel derivatives with optimized properties for optoelectronics and catalysis. For example, simulations can predict how different functional groups on the guanidinium cation will affect the bandgap and defect tolerance of perovskite solar cells. These theoretical models can guide experimental efforts by identifying the most promising candidates for synthesis, thereby reducing development time and costs for next-generation materials. arxiv.orgresearchgate.net

Integration into Novel Optoelectronic and Energy Conversion Devices

This compound has demonstrated significant promise in the field of optoelectronics and energy conversion, particularly as an additive or surface treatment for perovskite solar cells (PSCs). researchgate.net Its integration has been shown to improve the quality of perovskite films by enhancing crystallinity, enlarging crystal grains, and passivating surface defects. recotransproject.euossila.com This leads to a reduction in non-radiative recombination and improved charge carrier transport. recotransproject.eu

Research has shown that post-treatment of perovskite films with this compound can significantly boost device performance. mdpi.com In one study, its application increased the average power conversion efficiency (PCE) from 16.8% to 18.5%. mdpi.com Another report demonstrated an increase in PCE from 18.09% to 20.54% for small-area devices and from 12.35% to 15.52% for larger-area devices after surface treatment. ossila.com These improvements are often accompanied by enhanced open-circuit voltage (VOC) and short-circuit current density (JSC). mdpi.com Furthermore, devices treated with this compound exhibit reduced hysteresis and improved stability against moisture. recotransproject.euossila.com

Beyond photovoltaics, this compound is recognized as a promising nonlinear optical (NLO) crystal. epo.orgresearchgate.net It possesses a wide optical transparency range and a frequency-multiplication response reported to be 4-5 times that of commercially used KDP (Potassium Dihydrogen Phosphate) crystals. epo.org Future applications include its use in frequency-multiplication generators, frequency converters, and optical parametric oscillators across infrared, visible, and deep-ultraviolet wavebands. epo.org

| Treatment Condition | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Short-Circuit Current Density (JSC) | Reference |

|---|---|---|---|---|

| Control (No Treatment) | 16.8% (average) | Not Specified | 22.9 mA/cm² (average) | mdpi.com |

| GATFB Post-Treatment | 18.5% (average), 19.7% (best device) | 1.18 V | 23.4 mA/cm² (average) | mdpi.com |

| Control (No Treatment) | 18.09% | Not Specified | Not Specified | ossila.com |

| GuaBF₄ Surface Treatment | 20.54% | Not Specified | Not Specified | ossila.com |

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | [C(NH₂)₃]BF₄ | epo.org |

| Crystal System | Trigonal | epo.org |

| Space Group | R3m | epo.orgrsc.org |

| Lattice Parameters (a, b, c) | a=7.4634 Å, b=7.4634 Å, c=9.1216 Å | epo.org |